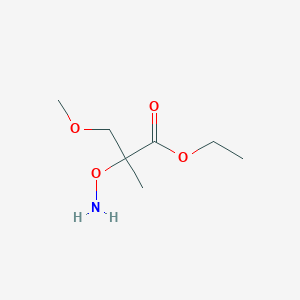

Ethyl 2-(aminooxy)-3-methoxy-2-methylpropanoate

Description

Ethyl 2-(aminooxy)-3-methoxy-2-methylpropanoate is a multifunctional ester characterized by an aminooxy (-O-NH₂) group, a methoxy (-OCH₃) substituent, and a branched methylpropanoate backbone. For instance, compounds like 2-Hydroxypropyl 2-(aminooxy)-3-methoxypropanoate (CAS: 2059970-74-8) share the aminooxy-methoxy motif and are noted for their role in polymer chemistry and drug delivery systems . The ethyl ester group in the target compound likely enhances lipophilicity compared to hydroxypropyl derivatives, influencing solubility and reactivity in synthetic pathways .

Properties

Molecular Formula |

C7H15NO4 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

ethyl 2-aminooxy-3-methoxy-2-methylpropanoate |

InChI |

InChI=1S/C7H15NO4/c1-4-11-6(9)7(2,12-8)5-10-3/h4-5,8H2,1-3H3 |

InChI Key |

FVPCCOXCKBTXJE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)(COC)ON |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(aminooxy)-3-methoxy-2-methylpropanoate typically involves the alkylation of ethyl N-hydroxyacetimidate with methanesulfonates of functionally substituted alcohols. This is followed by the deprotection of the aminooxy group . The reaction conditions are generally mild, and the process yields high overall efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of methanesulfonates and subsequent deprotection steps are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(aminooxy)-3-methoxy-2-methylpropanoate undergoes various chemical reactions, including:

Oxidation: The aminooxy group can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The methoxy and aminooxy groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxime derivatives, while reduction can produce hydroxylamine derivatives.

Scientific Research Applications

Ethyl 2-(aminooxy)-3-methoxy-2-methylpropanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential inhibitory effects on certain enzymes.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in enzyme inhibition.

Industry: It is used in the production of various chemical intermediates and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of ethyl 2-(aminooxy)-3-methoxy-2-methylpropanoate involves its interaction with molecular targets such as enzymes. The aminooxy group can form stable oximes with aldehydes and ketones, inhibiting the activity of carbonyl-dependent enzymes. This interaction is crucial in its potential therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s uniqueness lies in its combination of aminooxy, methoxy, and methylpropanoate groups. Key comparisons with structurally related molecules include:

Key Observations :

- The methoxy group enhances steric hindrance and electron-donating effects compared to hydroxyl or ethoxy groups, possibly stabilizing intermediates in cyclization reactions .

- The methyl branch in the propanoate chain may increase steric bulk, reducing hydrolysis rates compared to linear esters like ethyl glycinate derivatives .

Physicochemical Properties

- Melting Points: Benzopyranone derivatives with hydroxyl groups exhibit high melting points (>270°C) due to intermolecular hydrogen bonding . In contrast, the target compound’s methoxy and methyl groups may lower its melting point, enhancing solubility in organic solvents.

- Stability: The aminooxy group is susceptible to oxidation, necessitating protective strategies during synthesis, unlike cyano or ethoxycarbonyl groups, which are more stable under acidic conditions .

Biological Activity

Ethyl 2-(aminooxy)-3-methoxy-2-methylpropanoate is a compound of growing interest in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C7H15NO4, which includes an aminooxy group that allows for the formation of stable oxime bonds with carbonyl compounds. This property is significant for bioconjugation applications and enzyme activity studies, as it facilitates interactions with various biological targets .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The methoxy group on the compound enhances its ability to engage in hydrogen bonding, which can influence its binding affinity and overall biological effects.

Enzyme Interactions

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Bioconjugation : Its ability to form oxime bonds makes it an effective candidate for use in targeted drug delivery systems, allowing for selective interaction with biomolecules.

Biological Activity

Research on this compound has highlighted several key areas of biological activity:

- Antitumor Activity : Some studies indicate that compounds with similar structures exhibit significant antitumor properties. For instance, related compounds have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting potential therapeutic applications in oncology .

- Neuropharmacological Effects : Investigations into similar esters have revealed neuropharmacological activities, including the ability to penetrate the blood-brain barrier and modulate central nervous system functions .

- Cytotoxicity : The cytotoxic effects of this compound have been evaluated in vitro, showing promise in inducing cell death in cancerous cells while sparing normal cells under specific conditions .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Study on Enzyme Activity : A study demonstrated that this compound could act as a probe for studying enzyme activities, revealing insights into metabolic pathways that could be targeted for therapeutic interventions.

- Antitumor Efficacy : In vitro tests showed that derivatives of this compound could inhibit proliferation in various cancer cell lines, showcasing potential as a chemotherapeutic agent .

Comparative Analysis

To better understand the significance of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C7H15NO4 | Contains aminooxy and methoxy groups; versatile for bioconjugation |

| 3-Amino-2-hydroxypropanoic acid | C3H7NO3 | Lacks methoxy functionality; primarily involved in protein synthesis |

| Hydroxyethyl methacrylate | C5H10O3 | Used mainly in polymerization; lacks aminooxy functionality |

Q & A

Q. What are the recommended safety protocols for handling Ethyl 2-(aminooxy)-3-methoxy-2-methylpropanoate in laboratory settings?

Answer: When handling this compound, adhere to the following precautions based on structurally related aminooxy and methoxy esters:

- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., NIOSH-approved N95/P95 masks) is advised if airborne particulates or vapors are generated .

- Ventilation: Work in a fume hood to minimize inhalation risks, as similar compounds exhibit acute toxicity (H302, H315, H319) .

- Spill Management: Avoid dust generation; collect spills using non-reactive absorbents (e.g., vermiculite) and dispose of as hazardous waste .

- First Aid: For skin contact, wash with soap and water for 15 minutes. For eye exposure, irrigate with saline for 20 minutes and seek medical evaluation .

Q. What synthetic methodologies are reported for this compound?

Answer: While direct synthesis data for this compound is limited, analogous esters suggest:

- Esterification: React the corresponding carboxylic acid (2-(aminooxy)-3-methoxy-2-methylpropanoic acid) with ethanol under acidic catalysis (e.g., H₂SO₄) .

- Protection Strategies: Protect the aminooxy group (e.g., with tert-butoxycarbonyl, Boc) before esterification to prevent side reactions .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are optimal for characterizing this compound’s purity and structure?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm methoxy (δ ~3.3 ppm), aminooxy (δ ~5.5 ppm), and ester carbonyl (δ ~170 ppm) groups .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (expected [M+H]⁺ ≈ 206.1 g/mol) and fragmentation patterns .

- Infrared (IR) Spectroscopy: Identify ester C=O (~1740 cm⁻¹) and aminooxy N-O (~950 cm⁻¹) stretches .

- X-ray Crystallography: For absolute configuration determination, though crystallization may require derivatization .

Advanced Research Questions

Q. How does the aminooxy group influence the compound’s reactivity in nucleophilic or oxidative environments?

Answer: The aminooxy (-ONH₂) group exhibits dual reactivity:

- Nucleophilicity: Reacts with carbonyl groups (e.g., ketones, aldehydes) to form oxime derivatives, useful in bioconjugation or prodrug design .

- Oxidative Sensitivity: Susceptible to oxidation by peroxides or metal ions, forming nitroso intermediates. Monitor via TLC or UV-Vis spectroscopy (λ ~300 nm for nitroso products) .

- Stabilization Strategies: Store under inert atmosphere (N₂/Ar) at -20°C and avoid light to minimize decomposition .

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, logP)?

Answer:

Q. What experimental designs are recommended to study its metabolic stability in biological systems?

Answer:

Q. How can researchers mitigate hydrolysis of the ester moiety during storage or reaction conditions?

Answer:

- pH Control: Store solutions at neutral pH (6–8) to avoid acid/base-catalyzed hydrolysis .

- Lyophilization: Freeze-dry the compound for long-term storage, reconstituting in anhydrous DMSO before use .

- Stabilizing Additives: Include antioxidants (e.g., BHT) or chelating agents (EDTA) to prevent metal-ion-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.